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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)isoxazole

Cat. No.: B2838835

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-
Fluorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Fluorophenyl)isoxazole is a synthetically versatile heterocyclic compound that has
garnered significant interest within the scientific community, particularly in the fields of
medicinal chemistry and material science. The incorporation of a fluorinated phenyl ring onto
the isoxazole scaffold imparts unique physicochemical properties, such as enhanced
lipophilicity and metabolic stability, making it an attractive building block for the synthesis of
novel therapeutic agents.[1] This guide provides a comprehensive overview of the core
physicochemical properties of 3-(4-Fluorophenyl)isoxazole, detailing its synthesis, structural
characterization, reactivity, and applications. The methodologies and experimental insights are
presented to equip researchers with the foundational knowledge required for its effective
utilization in drug discovery and development programs.

Introduction and Molecular Overview

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen
atoms. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous
approved drugs and clinical candidates due to its favorable electronic properties and ability to
engage in various biological interactions.[2][3][4][5] The title compound, 3-(4-
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Fluorophenyl)isoxazole, is distinguished by the substitution of a 4-fluorophenyl group at the
3-position of the isoxazole ring.

The strategic placement of the fluorine atom on the phenyl ring is a common tactic in drug
design. Fluorine's high electronegativity can modulate the acidity of nearby protons, influence
molecular conformation, and block sites of metabolic oxidation, often leading to improved
pharmacokinetic profiles.[1] The combination of the stable isoxazole core and the modulating
effects of the fluorophenyl group makes this molecule a key intermediate for developing novel
compounds targeting a range of biological pathways, including those involved in inflammation
and neurological disorders.[1]

Chemical Structure:

IUPAC Name: 3-(4-fluorophenyl)-1,2-oxazole

Molecular Formula: CoHsFNO[1][6]

SMILES: Fclccc(ccl)-c2ccon2[7]

InChl Key: JTIYGAJCKRGUBV-UHFFFAQOYSA-N[7]

Core Physicochemical Properties

A summary of the key physicochemical and identifying properties of 3-(4-
Fluorophenyl)isoxazole is presented below. These data are crucial for experimental design,
safety considerations, and computational modeling.
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Property Value Source(s)
CAS Number 651059-64-2 [1][6]
Molecular Weight 163.15 g/mol [1][6]
Appearance Pale yellow crystals / solid [11[7]
Melting Point 39-45 °C [1]

Purity > 99% (HPLC) [1]
Predicted XlogP 2.1 [8]
Predicted Boiling Point 267.2 °C 9]

Storage Conditions Store at 0-8°C [1]

Synthesis and Purification

The synthesis of 3-substituted isoxazoles can be achieved through various methods, most
commonly via [3+2] cycloaddition reactions. One effective route involves the reaction of a nitrile
oxide with an alkyne or a suitable precursor.

Synthetic Rationale and Workflow

The synthesis of 3-aryl isoxazoles often employs the cycloaddition of an aryl nitrile oxide with
an acetylene equivalent. The aryl nitrile oxide, in this case, 4-fluorobenzonitrile oxide, is a
highly reactive 1,3-dipole. It is typically generated in situ from the corresponding hydroximoyl
chloride to avoid dimerization. The choice of a base, such as triethylamine, is critical for the
dehydrohalogenation of the hydroximoyl chloride to form the nitrile oxide intermediate. The
subsequent cycloaddition with an acetylene source yields the isoxazole ring.

Below is a conceptual workflow for a common synthesis approach.
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Caption: Conceptual workflow for the synthesis of 3-(4-Fluorophenyl)isoxazole.

Experimental Protocol: Synthesis via [3+2]
Cycloaddition

This protocol describes a representative synthesis of 3,4,5-trisubstituted isoxazoles in an
aqueous medium, which can be adapted for the target molecule.[10]

Materials:

e 4-Fluorophenyl hydroximoyl chloride (starting material precursor)
o 1,3-Diketone, B-ketoester, or 3-ketoamide (reaction partner)

» N,N-Diisopropylethylamine (DIPEA)

e Methanol

e Deionized Water

Procedure:

e Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in
a solvent mixture of water and methanol (95:5 v/v, 5 mL).
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» Addition of Precursor: Add the 4-fluorophenyl hydroximoyl chloride (1.2 mmol) to the
solution.

» Base Addition: Add DIPEA (1.5 mmol) dropwise to the stirring mixture at room temperature.
The base facilitates the in situ generation of the nitrile oxide.

e Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by
Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2
hours).

o Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

e Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure to obtain the crude product.

« Purification: Purify the crude residue by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate)
to yield the pure 3-(4-Fluorophenyl)isoxazole derivative.

Causality and Trustworthiness: The use of an aqueous solvent system represents a green
chemistry approach.[10] DIPEA is chosen as a non-nucleophilic organic base to effectively
generate the nitrile oxide without competing side reactions. The protocol's trustworthiness is
established by the clear, sequential steps and reliance on standard organic chemistry
techniques (TLC monitoring, extraction, chromatography), which allow for validation at each
stage.

Spectroscopic and Structural Characterization

Structural elucidation and purity assessment are critical for any chemical compound intended
for research or development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 3-(4-Fluorophenyl)isoxazole are not detailed in the
provided search results, data from closely related analogues can be used to predict the
expected chemical shifts and coupling patterns.
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e 1H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.0
ppm) corresponding to the protons on the fluorophenyl ring, exhibiting coupling patterns
characteristic of a 1,4-disubstituted benzene ring (two doublets or a multiplet). Protons on
the isoxazole ring will appear as distinct signals, typically with one proton appearing as a
singlet further downfield. For example, in 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole, the
isoxazole proton appears as a singlet at 6.79 ppm.[11]

e 13C NMR: The carbon spectrum will show signals for the isoxazole ring carbons and the
fluorophenyl ring carbons. The carbon attached to the fluorine atom will exhibit a large one-
bond C-F coupling constant. In a related compound, 5-(3-bromo-4-fluorophenyl)-3-
phenylisoxazole, the fluorinated carbon shows a large coupling constant (d, J = 252.2 Hz).
[11]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.
Expected characteristic absorption bands include:

e ~3100 cm~% Aromatic C-H stretching.

e ~1600, 1500, 1450 cm~*: Aromatic C=C stretching vibrations.
e ~1570 cm~1: C=N stretching of the isoxazole ring.[12]

e ~1400 cm~* N-O stretching of the isoxazole ring.[12]

e ~1250-1100 cm~1: C-F stretching.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
e Predicted [M+H]*: 164.05061 m/z[8]

e Predicted [M+Na]*: 186.03255 m/z[8]

Crystal Structure Analysis
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No specific crystal structure data for 3-(4-Fluorophenyl)isoxazole was found. However,
analysis of the closely related 3,5-Bis(4-fluorophenyl)isoxazole provides valuable insight.[13] In
this structure, the fluorophenyl rings are not coplanar with the central isoxazole ring, exhibiting
a dihedral angle of 24.23°.[13] This twisting is a common feature in linked aromatic systems
and influences the molecule's overall shape and packing in the solid state. The isoxazole ring
itself is largely planar.

Reactivity, Stability, and Applications
Chemical Reactivity and Stability

3-(4-Fluorophenyl)isoxazole is a stable compound under standard laboratory conditions. The
isoxazole ring is generally resistant to many chemical transformations, allowing for
functionalization on other parts of the molecule.[14] However, the ring can undergo cleavage
under specific reductive conditions.[14] Its stability and the potential for diverse
functionalization make it a valuable and versatile intermediate.[1] For long-term storage, it is
recommended to keep the compound at 0-8°C in a tightly sealed container.[1]

Applications in Drug Discovery and Material Science

The primary application of 3-(4-Fluorophenyl)isoxazole is as a key building block in the
synthesis of more complex molecules with potential biological activity.

o Pharmaceutical Development: It serves as an intermediate for pharmaceuticals targeting
neurological disorders and inflammation.[1] Compounds derived from this scaffold have
shown promising anti-inflammatory and analgesic properties.[1] The isoxazole moiety is a
cornerstone in the development of anticonvulsant, anti-inflammatory, and anticancer agents.

[21[3][4]
e Agricultural Chemicals: It is used in the formulation of agrochemicals for pest control.[1]

o Material Science: The compound can be incorporated into polymers to improve thermal
stability and mechanical properties.[1]

Analytical and Characterization Workflow

A robust analytical workflow is essential to ensure the identity and purity of the synthesized
compound.
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Caption: Standard analytical workflow for synthesized 3-(4-Fluorophenyl)isoxazole.

Conclusion

3-(4-Fluorophenyl)isoxazole is a molecule of significant utility, bridging synthetic chemistry
with pharmaceutical and material sciences. Its physicochemical properties, governed by the
interplay between the aromatic isoxazole core and the electron-withdrawing fluorine atom,
make it an ideal scaffold for further chemical exploration. This guide has provided a detailed
overview of its synthesis, characterization, and applications, offering a technical foundation for
researchers aiming to leverage its unique attributes in their work. The stability of the molecule,
coupled with its potential for derivatization, ensures its continued relevance in the pursuit of
novel and effective chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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